2-[4-(2,3-Dimethylphenyl)-1-piperazinyl]-1-(8-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethanone
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Overview
Description
2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-1-(8-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethanone is a member of piperazines.
Scientific Research Applications
Synthesis and Characterization
- Bhat, Al-Omar, Ghabbour, & Naglah (2018) described the synthesis of derivatives containing piperazine/morpholine moiety, including enaminones synthesized by refluxing 1-[4-(piperazin/morpholin-1-yl) phenyl] ethan-1-one. This research contributes to the understanding of similar compounds like 2-[4-(2,3-Dimethylphenyl)-1-piperazinyl]-1-(8-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethanone (Bhat et al., 2018).
Pharmacological Potential
- Zhao et al. (2002) and Andersen et al. (1992) explored indoline and piperazine-containing derivatives as dopamine receptor antagonists. These studies indicate potential pharmacological applications of similar compounds in treating neurological disorders or mental health conditions (Zhao et al., 2002), (Andersen et al., 1992).
Antibacterial and Antifungal Activities
- Research by Gan, Fang, & Zhou (2010) on azole-containing piperazine derivatives revealed moderate to significant antibacterial and antifungal activities, suggesting similar potential for the compound (Gan, Fang, & Zhou, 2010).
Anticancer Properties
- Yurttaş et al. (2014) demonstrated that 1,2,4-triazine derivatives bearing a piperazine amide moiety had potential anticancer activities, which may extend to related compounds such as 2-[4-(2,3-Dimethylphenyl)-1-piperazinyl]-1-(8-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethanone (Yurttaş et al., 2014).
Neuroprotective Agents
- Buemi et al. (2013) explored indole derivatives, including those with piperazine amide moieties, as neuroprotective agents, indicating the potential neuroprotective application of similar compounds (Buemi et al., 2013).
properties
Product Name |
2-[4-(2,3-Dimethylphenyl)-1-piperazinyl]-1-(8-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethanone |
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Molecular Formula |
C26H32N4O |
Molecular Weight |
416.6 g/mol |
IUPAC Name |
2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-1-(8-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethanone |
InChI |
InChI=1S/C26H32N4O/c1-18-7-8-23-21(15-18)22-16-30(10-9-24(22)27-23)26(31)17-28-11-13-29(14-12-28)25-6-4-5-19(2)20(25)3/h4-8,15,27H,9-14,16-17H2,1-3H3 |
InChI Key |
RBAQJKQTFAIPRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)CN4CCN(CC4)C5=CC=CC(=C5C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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